molecular formula C15H16ClN3O2S B12264878 4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12264878
M. Wt: 337.8 g/mol
InChI Key: GLVDFVYCLVFDMK-UHFFFAOYSA-N
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Description

4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic compound under acidic conditions.

    Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with morpholine in the presence of a base.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-1,3-benzothiazol-2-yl)oxyphenol
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide

Uniqueness

4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropyl group and morpholine ring, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H16ClN3O2S

Molecular Weight

337.8 g/mol

IUPAC Name

4-(4-chloro-1,3-benzothiazol-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C15H16ClN3O2S/c16-10-2-1-3-12-13(10)18-15(22-12)19-6-7-21-11(8-19)14(20)17-9-4-5-9/h1-3,9,11H,4-8H2,(H,17,20)

InChI Key

GLVDFVYCLVFDMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC4=C(S3)C=CC=C4Cl

Origin of Product

United States

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